2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

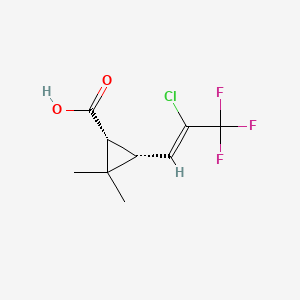

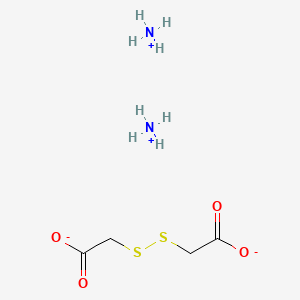

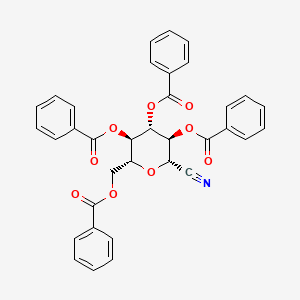

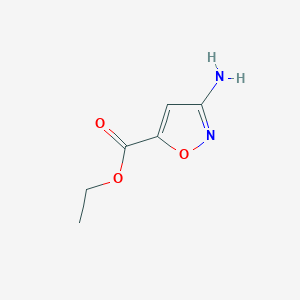

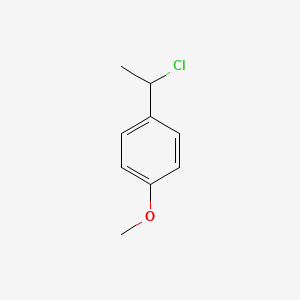

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a chemical compound with the molecular formula C35H27NO9 . It is a derivative of D-glucopyranose .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide can be analyzed based on its IUPAC name, [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate . This suggests that the compound has a glucopyranose ring structure with benzoyl groups attached at the 2, 3, 4, and 6 positions .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is 596.6 g/mol . It has 1 hydrogen bond donor count and 10 hydrogen bond acceptor count . The XLogP3-AA value is 5.8 , which provides an estimate of the compound’s lipophilicity.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is utilized in various synthetic pathways and chemical transformations. The synthesis of 1-deoxy-1-thiocyanato-d-glycopyranosyl cyanides demonstrates the reactivity of such compounds in producing thiocyanato-cyanides and highlights the significant anomeric effect of the thiocyanate group. This application is crucial in understanding the structural behavior of glycosyl cyanides and their derivatives (Somsák et al., 2001). Furthermore, the transformation of β-D-glucopyranosyl cyanides into amidoximes, which are then acylated to provide benzyl- and benzoyl-protected O-acylamidoximes, shows the compound's versatility in chemical synthesis. These reactions form a basis for the production of various glucopyranosyl-substituted derivatives, which have shown potential as glycogen phosphorylase inhibitors, indicating the compound's importance in medicinal chemistry (Benltifa et al., 2006).

Glycogen Phosphorylase Inhibition

Several studies have explored the potential of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide derivatives as glycogen phosphorylase inhibitors. The preparation of derivatives, such as C-(1-deoxy-1-N-substituted-D-glucopyranosyl)formic acid, highlights the compound's role in producing inhibitors that show weak activity against muscle glycogen phosphorylase b. These findings are significant for understanding the compound's potential applications in treating metabolic disorders such as diabetes (Czifrák et al., 2005).

Structural Studies and Conformation Analysis

The compound's derivatives have also been used in structural and conformational studies. Research into the crystal structures of various benzoylated derivatives, including 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, has provided insights into the effects of O-benzoylation on bond lengths, angles, and torsion angles. These studies are crucial for understanding the physical and chemical properties of glycosylated compounds and for designing structurally related molecules with specific properties (Turney et al., 2019).

Glycosylation and Drug Synthesis

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is an important intermediate in glycosylation processes, serving as a precursor for the synthesis of various glycoconjugates with potential biological activity. Studies have shown its use in synthesizing thiazol-2(3H)-imine-linked glycoconjugates, indicating the compound's role in developing novel drugs and biologically active molecules (Zhou et al., 2008).

Propiedades

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRAWZFZMGIKG-JWXZHISWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457830 |

Source

|

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide | |

CAS RN |

286369-05-9 |

Source

|

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)